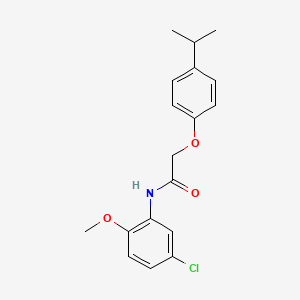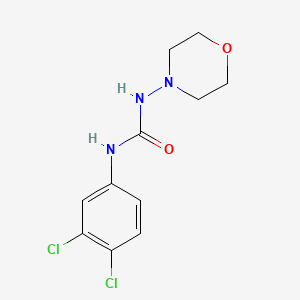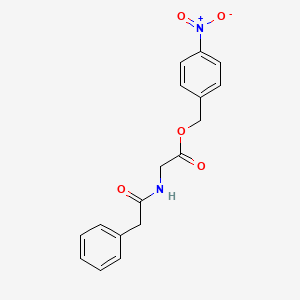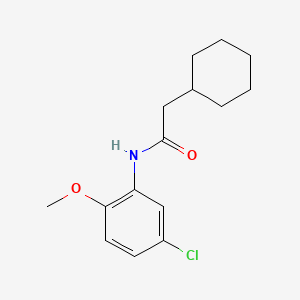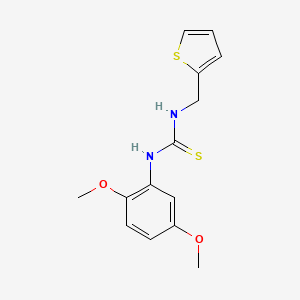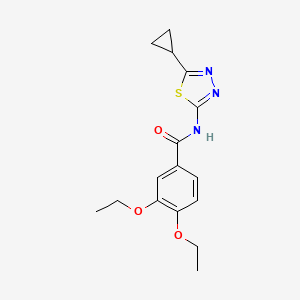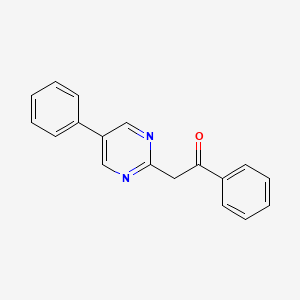
1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone
Übersicht
Beschreibung
1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone, also known as PPE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPE belongs to the class of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone has been shown to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone is also stable and can be stored for a long time without degradation. However, 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone has some limitations as well. It has poor solubility in water, which can limit its bioavailability. 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone also has low oral bioavailability, which may require the use of alternative administration routes such as intravenous or intraperitoneal injection.
Zukünftige Richtungen
There are several future directions for the research on 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone. One of the areas of interest is the development of 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone in the treatment of neurodegenerative diseases such as Alzheimer's disease. The role of 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone in the regulation of autophagy, a process involved in the clearance of damaged cellular components, is also an area of interest for future research. Additionally, the use of 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone in combination with other drugs for the treatment of various diseases is an area of potential research.
Conclusion:
In conclusion, 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone is a synthetic compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, anticancer, and antimicrobial activities make it a promising candidate for the treatment of various diseases. The synthesis method of 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone is relatively simple, and it has several advantages for lab experiments. However, its poor solubility and low oral bioavailability are some of the limitations that need to be addressed. Future research on 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone is needed to explore its full potential and to develop more effective therapeutic strategies.
Synthesemethoden
The synthesis of 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone involves the condensation of 2-acetylpyridine and benzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. 1-phenyl-2-(5-phenyl-2-pyrimidinyl)ethanone has also been investigated for its neuroprotective effects and its ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various diseases such as diabetes and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-phenyl-2-(5-phenylpyrimidin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-17(15-9-5-2-6-10-15)11-18-19-12-16(13-20-18)14-7-3-1-4-8-14/h1-10,12-13H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEBRVWKILSSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355298 | |
| Record name | Ethanone, 1-phenyl-2-(5-phenyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-phenyl-2-(5-phenyl-2-pyrimidinyl)- | |
CAS RN |
91459-04-0 | |
| Record name | Ethanone, 1-phenyl-2-(5-phenyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



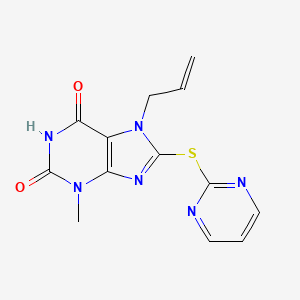
![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)
![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)
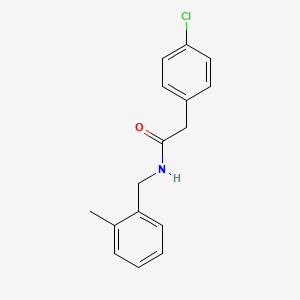
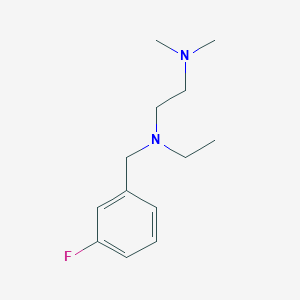
![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
